Cas no 2228691-07-2 (5-(3-methoxy-2-methylphenyl)-1,2-oxazol-4-amine)

5-(3-methoxy-2-methylphenyl)-1,2-oxazol-4-amine 化学的及び物理的性質
名前と識別子
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- 5-(3-methoxy-2-methylphenyl)-1,2-oxazol-4-amine
- EN300-1763340
- 2228691-07-2
-
- インチ: 1S/C11H12N2O2/c1-7-8(4-3-5-10(7)14-2)11-9(12)6-13-15-11/h3-6H,12H2,1-2H3
- InChIKey: ARYVDDYLBSNITA-UHFFFAOYSA-N
- ほほえんだ: O1C(=C(C=N1)N)C1C=CC=C(C=1C)OC
計算された属性
- せいみつぶんしりょう: 204.089877630g/mol
- どういたいしつりょう: 204.089877630g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 213
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 61.3Ų
5-(3-methoxy-2-methylphenyl)-1,2-oxazol-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1763340-2.5g |
5-(3-methoxy-2-methylphenyl)-1,2-oxazol-4-amine |
2228691-07-2 | 2.5g |
$2771.0 | 2023-09-20 | ||
Enamine | EN300-1763340-1.0g |
5-(3-methoxy-2-methylphenyl)-1,2-oxazol-4-amine |
2228691-07-2 | 1g |
$1414.0 | 2023-06-03 | ||
Enamine | EN300-1763340-5g |
5-(3-methoxy-2-methylphenyl)-1,2-oxazol-4-amine |
2228691-07-2 | 5g |
$4102.0 | 2023-09-20 | ||
Enamine | EN300-1763340-10g |
5-(3-methoxy-2-methylphenyl)-1,2-oxazol-4-amine |
2228691-07-2 | 10g |
$6082.0 | 2023-09-20 | ||
Enamine | EN300-1763340-0.05g |
5-(3-methoxy-2-methylphenyl)-1,2-oxazol-4-amine |
2228691-07-2 | 0.05g |
$1188.0 | 2023-09-20 | ||
Enamine | EN300-1763340-5.0g |
5-(3-methoxy-2-methylphenyl)-1,2-oxazol-4-amine |
2228691-07-2 | 5g |
$4102.0 | 2023-06-03 | ||
Enamine | EN300-1763340-0.1g |
5-(3-methoxy-2-methylphenyl)-1,2-oxazol-4-amine |
2228691-07-2 | 0.1g |
$1244.0 | 2023-09-20 | ||
Enamine | EN300-1763340-0.25g |
5-(3-methoxy-2-methylphenyl)-1,2-oxazol-4-amine |
2228691-07-2 | 0.25g |
$1300.0 | 2023-09-20 | ||
Enamine | EN300-1763340-0.5g |
5-(3-methoxy-2-methylphenyl)-1,2-oxazol-4-amine |
2228691-07-2 | 0.5g |
$1357.0 | 2023-09-20 | ||
Enamine | EN300-1763340-10.0g |
5-(3-methoxy-2-methylphenyl)-1,2-oxazol-4-amine |
2228691-07-2 | 10g |
$6082.0 | 2023-06-03 |
5-(3-methoxy-2-methylphenyl)-1,2-oxazol-4-amine 関連文献
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1. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
5-(3-methoxy-2-methylphenyl)-1,2-oxazol-4-amineに関する追加情報
Professional Introduction to Compound with CAS No. 2228691-07-2 and Product Name: 5-(3-methoxy-2-methylphenyl)-1,2-oxazol-4-amine
The compound with the CAS number 2228691-07-2 and the product name 5-(3-methoxy-2-methylphenyl)-1,2-oxazol-4-amine represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic amine derivative has garnered considerable attention due to its unique structural features and promising biological activities. The presence of a 1,2-oxazole core, combined with a 3-methoxy-2-methylphenyl substituent, endows this molecule with distinct chemical and pharmacological properties that make it a valuable candidate for further research and development.
In recent years, there has been a growing interest in oxazole derivatives as pharmacophores in medicinal chemistry. Oxazoles are five-membered heterocyclic compounds containing one oxygen atom and two carbon atoms in the ring. They are known for their stability and versatility in forming hydrogen bonds, which makes them excellent scaffolds for drug design. The 5-(3-methoxy-2-methylphenyl)-1,2-oxazol-4-amine molecule, in particular, exhibits a high degree of structural complexity that allows for multiple interactions with biological targets.
The 3-methoxy-2-methylphenyl group is a key feature of this compound, contributing to its hydrophobicity and potential for binding to specific proteins. This moiety is often found in biologically active molecules and has been shown to enhance the potency and selectivity of drugs. The methoxy group at the 3-position provides additional hydrogen bonding capabilities, while the methyl group at the 2-position adds steric bulk, which can influence the compound's binding affinity and pharmacokinetic properties.
Recent studies have highlighted the importance of oxazole derivatives in the development of novel therapeutic agents. For instance, researchers have demonstrated that oxazole-based compounds can exhibit antimicrobial, anti-inflammatory, and anticancer activities. The 5-(3-methoxy-2-methylphenyl)-1,2-oxazol-4-amine molecule has shown potential in preclinical studies as a modulator of various biological pathways. Its ability to interact with target proteins suggests that it may have therapeutic applications in areas such as immunomodulation and neuroprotection.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The 1,2-oxazole core is typically synthesized via cyclization reactions, while the 3-methoxy-2-methylphenyl substituent is introduced through functional group transformations such as methylation and methoxylation. Advanced synthetic techniques, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to construct the desired molecular framework.
In terms of pharmacological activity, the 5-(3-methoxy-2-methylphenyl)-1,2-oxazol-4-amine molecule has been investigated for its potential effects on enzyme inhibition and receptor binding. Preliminary data suggest that it may interact with targets involved in pain signaling, neurodegeneration, and metabolic disorders. These findings are particularly intriguing given the increasing demand for innovative treatments in these areas. Further research is needed to fully elucidate its mechanism of action and therapeutic potential.
The compound's chemical properties also make it an interesting candidate for structure-based drug design. Computational modeling techniques have been used to predict how this molecule might bind to biological targets at the atomic level. These simulations provide valuable insights into the interactions between the 5-(3-methoxy-2-methylphenyl)-1,2-oxazol-4-amine molecule and its intended targets, helping researchers refine their designs for improved efficacy and reduced side effects.
One of the most promising aspects of this compound is its potential for developing next-generation therapeutics. By leveraging its unique structural features, researchers aim to create drugs that are more effective and better tolerated than existing treatments. The combination of computational chemistry, synthetic organic chemistry, and pharmacological screening represents a powerful approach to discovering new medicines.
The future directions for research on 5-(3-methoxy-2-methylphenyl)-1,2-oxazol-4-amine include exploring its role in complex disease pathways and optimizing its pharmacokinetic profile. Investigating its interactions with other molecules may reveal synergistic effects that could enhance its therapeutic value. Additionally, studying how variations in its structure affect its activity will provide insights into general principles governing drug design.
In conclusion,5-(3-methoxy-2-methylphenyl)-1,2 oxazol 4 amine (CAS No 222869107 02) stands out as a significant compound in pharmaceutical chemistry due to its unique structural features and promising biological activities . Its potential applications span multiple therapeutic areas , making it an exciting subject for further research . As our understanding of molecular interactions continues to evolve , compounds like this one will play an increasingly important role in developing innovative treatments for human diseases .
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